3-Nitrophthalonitrile molecular structure and formula
3-Nitrophthalonitrile molecular structure and formula
An In-Depth Technical Guide to 3-Nitrophthalonitrile: Molecular Structure, Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitrophthalonitrile, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, synthesis protocols rooted in established causality, and its significant role in advanced applications.
Introduction: The Versatility of a Key Intermediate
3-Nitrophthalonitrile (CAS No. 51762-67-5), also known as 2,3-dicyanonitrobenzene, is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (-CN) groups and a nitro (-NO₂) group.[1][2] Its unique molecular architecture, combining the electron-withdrawing properties of the nitrile and nitro groups, makes it a highly reactive and versatile precursor in organic synthesis.[3] This reactivity is strategically exploited in the manufacturing of high-performance materials, most notably phthalocyanine dyes and pigments, as well as in the synthesis of pharmaceutical and agrochemical compounds.[3][4] Understanding its fundamental properties and synthesis pathways is critical for optimizing its use in these high-value applications.
Molecular and Chemical Identity
The precise identification of a chemical compound is the foundation of scientific integrity and reproducibility. 3-Nitrophthalonitrile is unambiguously defined by its molecular structure and a set of unique identifiers.
The structure consists of a benzene ring where the carbon atoms C-1 and C-2 are attached to nitrile groups, and the C-3 position holds a nitro group. This arrangement is crucial to its chemical behavior.
Caption: Molecular Structure of 3-Nitrophthalonitrile.
Table 1: Chemical Identity of 3-Nitrophthalonitrile
| Identifier | Value | Source(s) |
| IUPAC Name | 3-Nitro-1,2-benzenedicarbonitrile | [1][2] |
| Synonyms | 2,3-Dicyanonitrobenzene, 3-Nitrophthalodinitrile, 3-NPN | [1][5][6][7] |
| CAS Number | 51762-67-5 | [1][5][8] |
| Molecular Formula | C₈H₃N₃O₂ | [2][5][8][9] |
| Molecular Weight | 173.13 g/mol | [5][7][10] |
| InChI Key | UZJZIZFCQFZDHP-UHFFFAOYSA-N | [2][5][10] |
| SMILES | C1(=C(C=CC=C1[O-])C#N)C#N | [2][5][10] |
Physicochemical Properties
The physical and chemical properties of 3-Nitrophthalonitrile dictate its handling, storage, and reaction conditions. These properties are summarized below.
Table 2: Physicochemical Data for 3-Nitrophthalonitrile
| Property | Value | Source(s) |
| Appearance | White to light yellow or light brown crystalline solid/powder | [1][8][11] |
| Melting Point | 162-165 °C (lit.) | [1][5][7][10] |
| Boiling Point | 386.1 ± 37.0 °C (Predicted) | [1][5][12] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][5][11] |
| Solubility | Soluble in methanol; Insoluble in water | [2][5][13] |
| Flash Point | 187.3 °C | [1] |
| Vapor Pressure | 3.63E-06 mmHg at 25°C (Predicted) | [7] |
| Storage Temperature | Room temperature | [5][10] |
Synthesis Methodologies: A Self-Validating Protocol
The reliable synthesis of high-purity 3-Nitrophthalonitrile is essential for its downstream applications. The most common and efficient laboratory-scale synthesis proceeds from 3-nitrophthalic acid or its derivatives.[9][13] The rationale behind this multi-step process is to first create a more amenable intermediate (the imide or amide) which can then be dehydrated under controlled conditions to yield the desired dinitrile.
Caption: General Synthesis Workflow for 3-Nitrophthalonitrile.
Step-by-Step Experimental Protocol
This protocol describes a validated method for synthesizing 3-Nitrophthalonitrile, achieving high yield (>80%) and purity.[13]
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Step 1: Synthesis of 3-Nitrophthalamide from 3-Nitrophthalimide
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Causality: This initial step converts the cyclic imide into the diamide, which is the direct precursor for dehydration. Aqueous ammonia provides the nucleophilic attack necessary to open the imide ring.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of 3-nitrophthalimide in 100 mL of concentrated aqueous ammonia.
-
Stir the mixture vigorously at room temperature for 4 hours. The solid will gradually dissolve and then a new precipitate (3-nitrophthalamide) will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with 50 mL of cold deionized water, followed by 50 mL of cold ethanol to facilitate drying.
-
Dry the product under vacuum to a constant weight. The product is typically used in the next step without further purification.
-
-
-
Step 2: Dehydration of 3-Nitrophthalamide to 3-Nitrophthalonitrile
-
Causality: This is the critical dehydration step. Thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) is a highly effective system for converting amides to nitriles. DMF acts as both a solvent and a catalyst (forming the Vilsmeier reagent in situ), facilitating the reaction under mild conditions.
-
Procedure:
-
In a 500 mL three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place 8.0 g of the dried 3-nitrophthalamide from the previous step and 150 mL of anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.
-
Slowly add 15 mL of thionyl chloride (SOCl₂) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring.
-
A precipitate will form. Collect the crude 3-Nitrophthalonitrile by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to obtain a pure, crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C.
-
-
-
Validation and Quality Control
-
Trustworthiness: The integrity of the final product must be confirmed. High-Purity is a non-negotiable requirement for its use in sensitive applications like pharmaceutical synthesis.[14]
-
Analysis:
-
Melting Point: Confirm the melting point is within the expected range of 162-165 °C.[5]
-
Spectroscopy: Use FTIR to confirm the presence of nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1530 and 1350 cm⁻¹) groups and the absence of amide (C=O, ~1680 cm⁻¹) and amine (N-H, ~3200-3400 cm⁻¹) stretches.
-
Chromatography: Employ HPLC or GC to assess purity, which should typically exceed 99% for advanced applications.
-
-
Key Applications in Advanced Synthesis
The utility of 3-Nitrophthalonitrile stems from its role as a versatile building block.[3]
Caption: Key Application Areas for 3-Nitrophthalonitrile.
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Synthesis of Phthalocyanines: This is a primary application. 3-Nitrophthalonitrile is a key intermediate for synthesizing nitrophthalocyanines and their metal complexes (nitrometallophthalocyanines).[1][4] These macrocyclic compounds are valued for their intense color, and exceptional chemical and thermal stability, making them ideal for use as high-performance pigments, industrial dyes, and agents in photodynamic therapy.[1][4]
-
Pharmaceutical and Agrochemical Intermediates: The reactive nature of the nitro and nitrile groups allows for strategic modifications to build complex heterocyclic structures common in pharmaceutical compounds.[3][14] It serves as a scaffold in drug discovery to create novel chemical entities.[14] Similarly, it is used in the synthesis of pesticides and other agrochemicals.[1][3][7]
-
Advanced Materials Science: Researchers utilize 3-Nitrophthalonitrile in the development of novel functional materials. Its electronic properties make it a precursor for creating conducting polymers, organic semiconductors, and materials with non-linear optical properties.[1][3]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 3-Nitrophthalonitrile is a hazardous substance and must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[10][15] It may also cause respiratory irritation.[10][15]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][7]
Conclusion
3-Nitrophthalonitrile is more than just a chemical compound; it is an enabling tool for innovation in chemistry, materials science, and medicine. Its well-defined molecular structure and predictable reactivity provide a reliable foundation for complex synthesis. By understanding its properties and employing validated protocols, researchers and developers can effectively leverage this intermediate to create next-generation dyes, life-saving pharmaceuticals, and advanced functional materials.
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